molecular formula C7H5Br2NO2 B3036539 4-Bromo-2-(bromomethyl)-1-nitrobenzene CAS No. 35287-42-4

4-Bromo-2-(bromomethyl)-1-nitrobenzene

Cat. No. B3036539
CAS RN: 35287-42-4
M. Wt: 294.93 g/mol
InChI Key: HEDWEKIFJGXTDZ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “4-Bromo-2-(bromomethyl)-1-nitrobenzene” are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its state of matter at room temperature, melting point, boiling point, solubility, etc. For “4-Bromo-2-(bromomethyl)-1-nitrobenzene”, the available data indicates that it is a solid at 20 degrees Celsius .

Scientific Research Applications

Crystallography and Material Science

  • Anisotropic displacement parameters for compounds similar to 4-Bromo-2-(bromomethyl)-1-nitrobenzene, such as 1-(halomethyl)-3-nitrobenzene, have been calculated and determined by X-ray diffraction experiments, highlighting the challenges in experimental versus theoretical approaches in crystallography (Mroz et al., 2020).
  • The structures of several benzene derivatives with bromo and bromomethyl substituents have been analyzed in terms of Br···Br interactions, revealing highly variable packing motifs despite their chemical similarities, which could have implications in materials science (Jones et al., 2012).

Synthesis and Chemistry

  • The synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in medicinal chemistry, has been explored, showing the importance of reaction conditions in the yield and purity of such compounds (Zhai, 2006).
  • The radical anions of 1-bromo-4-nitrobenzene show increased reactivity in ionic liquids, suggesting that the solvent environment can significantly affect the behavior of such compounds, which could be relevant in electrochemical applications and synthesis (Ernst et al., 2013).

Analytical Chemistry

  • Sensitive methods have been developed for the determination of potentially genotoxic impurities in pharmaceuticals, highlighting the role of such compounds in quality control and safety assessments (Raman et al., 2017).

Safety and Hazards

Based on the available safety data sheet, “4-Bromo-2-(bromomethyl)-1-nitrobenzene” may cause severe skin burns and eye damage. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

4-bromo-2-(bromomethyl)-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c8-4-5-3-6(9)1-2-7(5)10(11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDWEKIFJGXTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CBr)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701282543
Record name 4-Bromo-2-(bromomethyl)-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701282543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(bromomethyl)-1-nitrobenzene

CAS RN

35287-42-4
Record name 4-Bromo-2-(bromomethyl)-1-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35287-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-(bromomethyl)-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701282543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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